molecular formula C20H19N3O4 B11553177 N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

Cat. No.: B11553177
M. Wt: 365.4 g/mol
InChI Key: FTTGXWIFVPBPSJ-CIAFOILYSA-N
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Description

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and quinoline-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases depending on the specific reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide can be compared with other Schiff bases and quinoline derivatives. Similar compounds include:

N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide stands out due to its unique combination of the quinoline and trimethoxyphenyl moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-25-17-11-9-14(18(26-2)19(17)27-3)12-21-23-20(24)16-10-8-13-6-4-5-7-15(13)22-16/h4-12H,1-3H3,(H,23,24)/b21-12+

InChI Key

FTTGXWIFVPBPSJ-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)OC)OC

Origin of Product

United States

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